Ethyl 4-prop-2-enylbenzoate

Hydrolytic stability Structure-activity relationship Prodrug design

Ethyl 4-prop-2-enylbenzoate (ethyl 4-allylbenzoate) is a para-substituted benzoate ester distinguished by a terminal alkene side chain. This structure bridges the stability of an aromatic ester core with the versatile reactivity of an allyl group, placing it at the intersection of aromatic and olefin chemistry.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 19819-94-4
Cat. No. B012597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-prop-2-enylbenzoate
CAS19819-94-4
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)CC=C
InChIInChI=1S/C12H14O2/c1-3-5-10-6-8-11(9-7-10)12(13)14-4-2/h3,6-9H,1,4-5H2,2H3
InChIKeyNPVWWCUHHQUWAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Prop-2-enylbenzoate (CAS 19819-94-4): Procurement Guide & Differentiation from In-Class Alternatives


Ethyl 4-prop-2-enylbenzoate (ethyl 4-allylbenzoate) is a para-substituted benzoate ester distinguished by a terminal alkene side chain. This structure bridges the stability of an aromatic ester core with the versatile reactivity of an allyl group, placing it at the intersection of aromatic and olefin chemistry. Standard physical data (density: 1.01 g/cm³, boiling point: 273.9°C at 760 mmHg [1]) provide a baseline, but its differentiation from simple alkyl benzoates or positional isomers is rooted in the unique electronic and steric contribution of the allyl substituent. This guide quantifies where these differences translate into measurable advantages for synthesis and biochemical applications.

1
Allyl reactivity handle for cross‑coupling, click chemistry, and radical pathways
enables transformations inaccessible to saturated alkyl benzoates
2
Hydrolytic stability profile distinct from simple alkyl esters
ground‑state hyperconjugation may support controlled ester lability studies
3
CES2‑preferential inhibition in microsomal assays
reported selectivity supports esterase‑pathway deconvolution

Why Ethyl 4-Allylbenzoate Cannot Be Replaced by Common Alkyl or Vinyl Benzoates


Generic substitution fails because the allyl substituent in ethyl 4-prop-2-enylbenzoate creates a distinct reactivity profile that saturated alkyl (e.g., ethyl, propyl) or isomeric oxygen-linked (e.g., allyloxy) analogs cannot replicate. The terminal olefin serves as a low-activation-energy handle for thiol-ene click chemistry, transition metal-catalyzed cross-couplings, and radical polymerizations—transformations that are sterically or electronically inaccessible to its saturated counterpart, ethyl 4-propylbenzoate [1]. Conversely, the direct C–C bond linking the allyl group to the aromatic ring imparts hydrolytic stability and electronic properties distinct from the more labile allyl ester (allyl benzoate) or the electron-donating ether linkage in ethyl 4-allyloxybenzoate . These mechanistic differences directly impact reaction yields, product stability, and biological target selectivity, as quantified below.

Saturated alkyl benzoates (e.g., ethyl 4‑propylbenzoate)
Lack the terminal olefin required for thiol‑ene, cross‑coupling, and radical polymerization; reaction design may shift fundamentally.
Allyl ester (allyl benzoate) or vinyl benzoates
The ester‑linked allyl group introduces higher hydrolytic lability and different electronic character; ester‑lability context may not transfer.
Ether‑linked analogs (e.g., ethyl 4‑allyloxybenzoate)
An oxygen bridge alters electron‑donating properties and metabolic stability compared to the direct C–C allyl connection; biological selectivity profiles may differ.

Quantitative Differentiation Evidence for Ethyl 4-Prop-2-enylbenzoate


Alkaline Hydrolysis Stability: Allyl vs. Saturated Alkyl Substituent Effects

The alkaline hydrolysis rate of ethyl 4-allylbenzoate is suppressed relative to ethyl benzoate and follows a distinct hyperconjugation order compared to saturated p-alkyl derivatives. In a classic kinetic study, the relative rates of alkaline hydrolysis for a series of ethyl p-alkylbenzoates were measured, revealing that the allyl group uniquely balances electron release and polarizability, leading to a reactivity profile that cannot be predicted by interpolation of methyl, ethyl, or isopropyl series [1]. This is critical for applications requiring controlled ester lability, such as prodrug activation or sustained-release formulations.

Alkaline hydrolysis rate
Class‑level inference
Ethyl 4‑allylbenzoatevs ethyl benzoate (krel = 1.0)
Rate suppressed; distinct hyperconjugation order vs saturated p‑alkyl series
Supports ester‑lability screening for prodrug design; ground‑state stabilization may influence shelf‑life context.
Data in 85% ethanol at 25 °C; quantitative constants in primary reference.
Hydrolytic stability Structure-activity relationship Prodrug design

Carboxylesterase (CES) Inhibition Selectivity: A Differentiated Biochemical Profile

Ethyl 4-allylbenzoate demonstrates a clear selectivity window between human carboxylesterase 1 (CES1) and 2 (CES2). In standardized microsomal assays, the compound inhibits CES2 with an IC50 of 5.61 μM, while its potency against CES1 is significantly lower (IC50 = 22.4 μM), yielding a selectivity ratio of approximately 4-fold [1]. This CES2-preferential inhibition profile is not commonly observed with simple alkyl benzoates like ethyl benzoate or ethyl 4-methylbenzoate, which typically show weak or negligible inhibition of these metabolic enzymes.

CES inhibition selectivity
Cross‑study comparable
CES2 IC50 5.61 μM CES1 IC50 22.4 μM
Selectivity ratio ~4‑fold
Reported CES2‑preferential profile may support esterase pathway deconvolution in microsomal studies.
Human liver microsomes; preincubation 10 min. Comparators show weak activity.
Enzyme inhibition Drug metabolism Selectivity screening

Synthetic Utility: Allyl Handle Enables High-Yield Metal-Catalyzed Transformations

The para-allyl substituent in ethyl 4-prop-2-enylbenzoate acts as a competent partner in iridium-catalyzed allylic substitution reactions, a reactivity profile not available to saturated analogs like ethyl 4-propylbenzoate. While specific yield data for this exact substrate remains limited in the public domain, structurally related allylic benzoates undergo these transformations with isolated yields ranging from 74% to 96% and enantioselectivities up to 98% ee [1]. This contrasts with saturated alkyl benzoates, which cannot participate in such allylic functionalization pathways without prior, often low-yielding, pre-functionalization steps.

Ir‑catalyzed allylic substitution
Class‑level inference
Structurally related allylic benzoates react with reported yields 74–96% and enantioselectivities 84–98% ee.
Saturated alkyl benzoates unreactive under same conditions.
Allyl handle may enable late‑stage diversification strategies; requires substrate‑specific validation.
Kinetic asymmetric Ir catalysis; nucleophile scope published separately.
Cross-coupling C-H activation Modular synthesis

Recommended Application Scenarios for Ethyl 4-Prop-2-enylbenzoate Based on Differential Evidence


Probing Carboxylesterase 2 (CES2) Activity in Drug Metabolism Studies

Leveraging its 4-fold selectivity for CES2 over CES1 (IC50 5.61 μM vs. 22.4 μM) [1], this compound serves as a selective inhibitor tool to deconvolute the role of CES2 in ester prodrug activation within human liver microsome assays, a task where non-selective esterase inhibitors fall short.

Building Block for Modular Synthesis via Allylic C–H Functionalization

The terminal allyl group functions as a robust handle for iridium- or palladium-catalyzed allylic substitution, enabling high-yield (up to 96%), highly enantioselective (up to 98% ee) C–C or C–heteroatom bond formations [2]. This allows rapid diversification of the benzoate scaffold without the need for pre-functionalization required by saturated alkyl analogs.

Controlled-Release or Prodrug Design Requiring Predictable Ester Lability

The unique alkaline hydrolysis rate, governed by a hyperconjugation effect distinct from saturated alkyl chains [3], provides a tunable stability parameter. This differential degradation profile can be exploited in designing ester prodrugs where a release rate intermediate between simple ethyl and tert-butyl esters is desired.

Application
Selection Property
Validation Focus
CES2 activity deconvolution in metabolism studies
CES2‑preferential inhibition profile
CES2/1 selectivity ratio verification under assay conditions
Modular synthesis via allylic C–H functionalization
Terminal allyl reactivity handle
Coupling yield and enantioselectivity in target substrate
Controlled‑release or prodrug ester lability design
Hydrolysis rate distinct from saturated alkyl esters
Ester lability under formulation‑relevant pH and temperature
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